- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

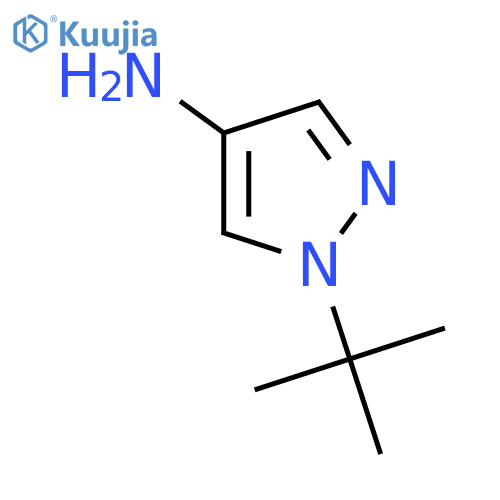

Cas no 97421-13-1 (1-Tert-butyl-1H-pyrazol-4-amine)

97421-13-1 structure

Produktname:1-Tert-butyl-1H-pyrazol-4-amine

1-Tert-butyl-1H-pyrazol-4-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-(tert-Butyl)-1H-pyrazol-4-amine

- 1H-Pyrazol-4-amine, 1-(1,1-dimethylethyl)-

- 1-tert-butyl-1H-pyrazol-4-amine

- 1-tert-Butyl-1H-pyrazol-4-ylamine

- 1-tert-butylpyrazol-4-amine

- 4-Amino-1-(tert-butyl)pyrazol

- JPUFJDDEDJUDHE-UHFFFAOYSA-N

- 1-(tert-butyl)pyrazole-4-ylamine

- 1-tert-butyl-1H-pyrazole-4-amine

- SBB086110

- SB13946

- ST2408624

- AM20120392

- CS

- 1-(1,1-Dimethylethyl)-1H-pyrazol-4-amine (ACI)

- (1-tert-Butyl-1H-pyrazol-4-yl)amine

- 4-Amino-1-(tert-butyl)-1H-pyrazole

- MFCD11845713

- SCHEMBL573656

- 4-Amino-1-(tert-butyl)pyrazole

- CS-0036499

- EN300-59041

- BS-13276

- DTXSID30541638

- 97421-13-1

- AKOS009581510

- SY042684

- 1-Tert-butyl-1H-pyrazol-4-amine

-

- MDL: MFCD11845713

- Inchi: 1S/C7H13N3/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,8H2,1-3H3

- InChI-Schlüssel: JPUFJDDEDJUDHE-UHFFFAOYSA-N

- Lächelt: N1N(C(C)(C)C)C=C(N)C=1

Berechnete Eigenschaften

- Genaue Masse: 139.110947427g/mol

- Monoisotopenmasse: 139.110947427g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 1

- Komplexität: 117

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 43.8

- XLogP3: 0.4

1-Tert-butyl-1H-pyrazol-4-amine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZU371-200mg |

1-Tert-butyl-1H-pyrazol-4-amine |

97421-13-1 | 98% | 200mg |

534.0CNY | 2021-07-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0898-10G |

1-tert-butyl-1H-pyrazol-4-amine |

97421-13-1 | 95% | 10g |

¥ 4,197.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0898-1G |

1-tert-butyl-1H-pyrazol-4-amine |

97421-13-1 | 95% | 1g |

¥ 759.00 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058822-250mg |

1-Tert-butyl-1H-pyrazol-4-amine |

97421-13-1 | 95+% | 250mg |

1966.0CNY | 2021-07-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0898-250MG |

1-tert-butyl-1H-pyrazol-4-amine |

97421-13-1 | 95% | 250MG |

¥ 369.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D780869-500mg |

1-tert-butyl-1H-pyrazol-4-amine |

97421-13-1 | 97% | 500mg |

$300 | 2024-06-05 | |

| abcr | AB302112-5 g |

1-tert-Butyl-1H-pyrazol-4-ylamine, 95%; . |

97421-13-1 | 95% | 5g |

€852.20 | 2023-04-26 | |

| eNovation Chemicals LLC | D780869-1g |

1-tert-butyl-1H-pyrazol-4-amine |

97421-13-1 | 97% | 1g |

$480 | 2024-06-05 | |

| TRC | T205585-100mg |

1-(tert-Butyl)-1H-pyrazol-4-amine |

97421-13-1 | 100mg |

$ 95.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T12350-1g |

1-(tert-Butyl)-1H-pyrazol-4-amine |

97421-13-1 | 98% | 1g |

¥468.0 | 2023-09-06 |

1-Tert-butyl-1H-pyrazol-4-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 1 atm, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 3 h, rt

Referenz

- Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Product class 1: pyrazoles, Science of Synthesis, 2002, 12, 15-225

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Solvents: Methanol ; rt

1.2 Catalysts: Palladium ; rt

1.3 Reagents: Hydrogen ; 3 h, 1 atm, rt

1.2 Catalysts: Palladium ; rt

1.3 Reagents: Hydrogen ; 3 h, 1 atm, rt

Referenz

- N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases, Bioorganic & Medicinal Chemistry, 2010, 18(20), 7150-7163

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; overnight, rt

Referenz

- Preparation of isoquinoline derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; rt

Referenz

- Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors, Bioorganic & Medicinal Chemistry Letters, 2018, 28(2), 145-151

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt

Referenz

- Preparation of piperazine-carboxamide derivatives as FGFR2 modulators for treatment of cancers, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- Herbicide containing metribuzin in combination with 1,4-disubstituted pyrazole derivatives, Federal Republic of Germany, , ,

1-Tert-butyl-1H-pyrazol-4-amine Raw materials

1-Tert-butyl-1H-pyrazol-4-amine Preparation Products

1-Tert-butyl-1H-pyrazol-4-amine Verwandte Literatur

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

97421-13-1 (1-Tert-butyl-1H-pyrazol-4-amine) Verwandte Produkte

- 1240567-18-3(1-cyclopropyl-1H-pyrazol-4-amine)

- 876343-24-7(1-Ethyl-1H-pyrazol-4-amine)

- 97421-16-4(1-(propan-2-yl)-1H-pyrazol-4-amine)

- 2138245-02-8(1-Butanone, 1-(2,7-diazaspiro[3.5]non-2-yl)-2,3-dimethyl-)

- 921897-68-9(4-bromo-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbenzamide)

- 778617-69-9(Carbamic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, 1,1-dimethylethyl ester)

- 1556901-93-9(1-(pyrrolidin-2-yl)methyl-1H-1,2,3-triazole)

- 2137860-99-0(2-cyclopropanecarbonyl-2,5,7-triazaspiro3.4octane-6,8-dione)

- 2227878-71-7((3S)-3-hydroxy-3-(3-methoxypyridin-2-yl)propanoic acid)

- 85475-01-0(Hydroxy-PEG1-methylamine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:97421-13-1)1-Tert-butyl-1H-pyrazol-4-amine

Reinheit:99%

Menge:5g

Preis ($):296.0